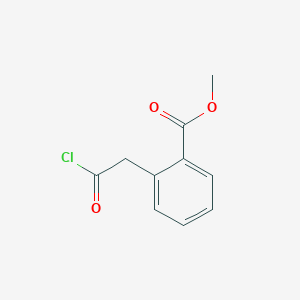
Benzoic acid, 2-(2-chloro-2-oxoethyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(2-chloro-2-oxoethyl)-, methyl ester is an organic compound with the molecular formula C10H9ClO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group and substituted with a 2-chloro-2-oxoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(2-chloro-2-oxoethyl)-, methyl ester typically involves the esterification of benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to ensure complete conversion of the acid to the ester. The 2-chloro-2-oxoethyl group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the esterification and acylation processes. The use of high-purity reagents and stringent control of reaction parameters are crucial to obtaining a high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-(2-chloro-2-oxoethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 2-chloro-2-oxoethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid esters.
Applications De Recherche Scientifique
Benzoic acid, 2-(2-chloro-2-oxoethyl)-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-(2-chloro-2-oxoethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid, which may exert its effects through various biochemical pathways. The 2-chloro-2-oxoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with distinct biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, methyl ester: Lacks the 2-chloro-2-oxoethyl group, resulting in different chemical properties and reactivity.
Benzoic acid, 2-chloroethyl ester: Similar structure but without the oxo group, leading to variations in reactivity and applications.
Benzoic acid, 2-(2-chlorophenoxy)ethyl ester: Contains a phenoxy group instead of the oxoethyl group, affecting its chemical behavior and uses.
Uniqueness
Benzoic acid, 2-(2-chloro-2-oxoethyl)-, methyl ester is unique due to the presence of both the ester and 2-chloro-2-oxoethyl groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
40570-26-1 |
|---|---|
Formule moléculaire |
C10H9ClO3 |
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
methyl 2-(2-chloro-2-oxoethyl)benzoate |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)8-5-3-2-4-7(8)6-9(11)12/h2-5H,6H2,1H3 |
Clé InChI |
RUYKYNQCYGBFLS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


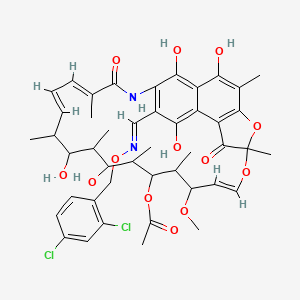
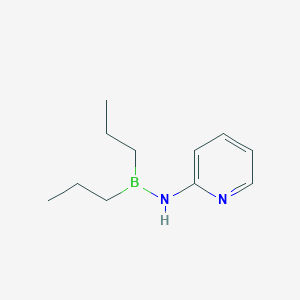

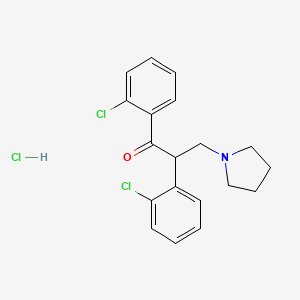
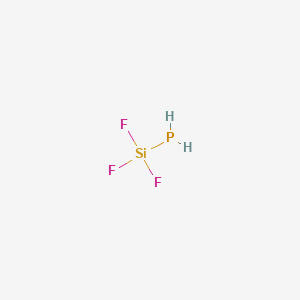
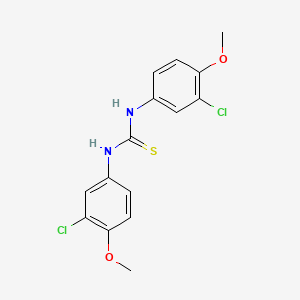
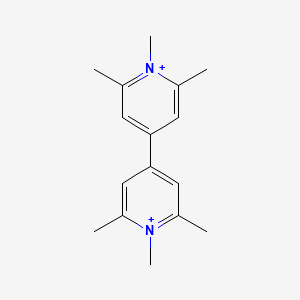
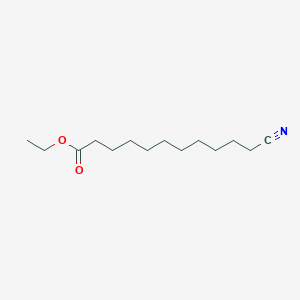
![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
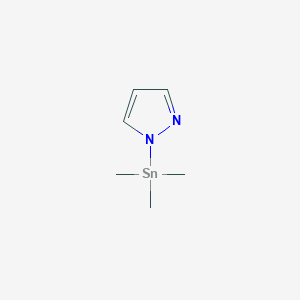
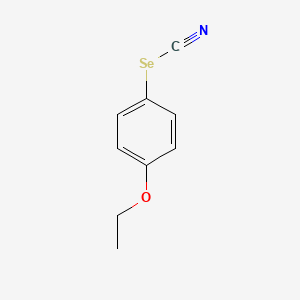
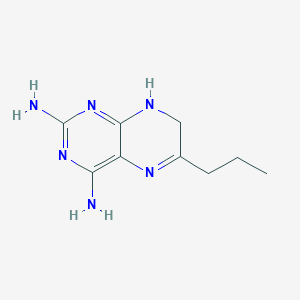
![2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14663029.png)

